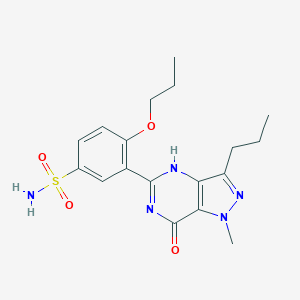

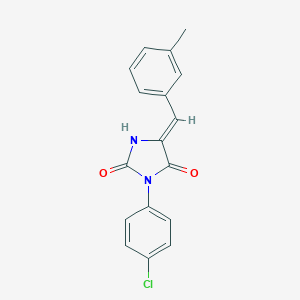

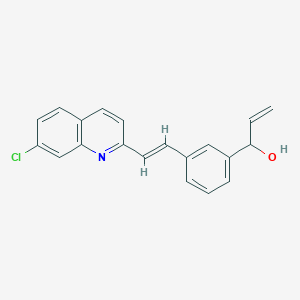

(E)-1-(3-(2-(7-氯喹啉-2-基)乙烯基)苯基)丙-2-烯-1-醇

描述

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions, starting from 3-cyanobenzaldehyde and methyl acetophenone as the initial materials. The synthesis process includes condensation, Grignard reaction, hydroxyl protection, hydroxymethyl reaction, halogenation reaction, and another condensation reaction, resulting in an overall yield of 47.5%. This methodology aims to lower preparation costs, simplify reaction conditions, increase yield, and make the process more suitable for industrial requirements (Yu Qia, 2014).

Molecular Structure Analysis

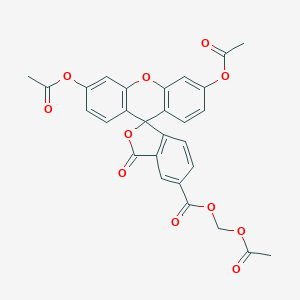

The molecular structure of this compound has been characterized through various techniques, including X-ray diffraction. The absolute stereochemistry of its enantiomers has been determined, providing insights into its molecular configuration and helping to explain its biological activity (J. Gauthier et al., 1990).

Chemical Reactions and Properties

The compound undergoes cycloaddition reactions with various olefins, showcasing its reactivity and potential for further chemical modifications. These reactions are regioselective and mostly stereoselective, highlighting the compound's versatile chemical behavior (O. Tsuge et al., 1988).

科学研究应用

作为 CysLT1 拮抗剂的潜力

(E)-1-(3-(2-(7-氯喹啉-2-基)乙烯基)苯基)丙-2-烯-1-醇衍生物的一个重要应用是在白三烯受体拮抗剂领域。陈等人 (2016) 的一项研究发现了一种与 (E)-1-(3-(2-(7-氯喹啉-2-基)乙烯基)苯基)丙-2-烯-1-醇密切相关的化合物,该化合物是一种高效且选择性的 CysLT1 拮抗剂。该化合物对 CysLT1 受体表现出特异性抑制特性,表明其在哮喘或过敏等白三烯受体发挥关键作用的疾病治疗中具有潜在应用 (陈辉、杨欢、王志、谢晓、南飞,2016).

抗菌特性

另一个应用领域是抗菌活性。Desai 等人 (2012) 合成了新型喹啉-噻唑衍生物,包括一种与本化合物在结构上类似的衍生物。这些衍生物对各种微生物表现出抗菌和抗真菌活性,包括大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌、化脓性链球菌、白色念珠菌、黑曲霉和棒曲霉 (Desai, N., Shihory, N., Rajpara, K. M., & Dodiya, A., 2012).

抗增殖作用

在肿瘤学领域,类似于 (E)-1-(3-(2-(7-氯喹啉-2-基)乙烯基)苯基)丙-2-烯-1-醇的化合物因其抗增殖作用而受到研究。张等人 (2010) 合成的衍生物显示出对癌细胞生长的显着抑制作用,包括乳腺癌、肺癌和 CNS 癌细胞系。这些发现表明在癌症治疗中具有潜在应用 (张福生、陈伟、王超、曾超、陈一霖,2010).

光解降解研究

甘地等人 (2016) 进行了一项研究,重点关注孟鲁司特钠(一种药物物质)的光解降解,并确定了一种与 (E)-1-(3-(2-(7-氯喹啉-2-基)乙烯基)苯基)丙-2-烯-1-醇相关的杂质。这项研究提供了对药物化合物稳定性和降解途径的见解 (甘地、高拉帕利、利拉卡、贾恩、莫汉蒂,2016).

合成与表征

该化合物及其衍生物在合成和表征方面已得到广泛研究。像乔 (2014) 这样的研究人员开发了改进的程序来合成相关化合物,重点是降低成本和提高产率,这对于工业规模的生产至关重要 (乔亚,2014).

属性

IUPAC Name |

1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c1-2-20(23)16-5-3-4-14(12-16)6-10-18-11-8-15-7-9-17(21)13-19(15)22-18/h2-13,20,23H,1H2/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITUINHIXKJYJX-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472531 | |

| Record name | (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |

CAS RN |

149968-10-5 | |

| Record name | (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)

![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)